2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
Overview
Description
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol is a chemical compound with the molecular formula C12H17NO It is a derivative of tetrahydroquinoline, characterized by the presence of three methyl groups and a hydroxyl group
Mechanism of Action
Target of Action
It has been found to have neuroprotective properties in experimental parkinson’s disease .
Mode of Action
The compound interacts with its targets by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis . This interaction leads to a significant decrease in oxidative stress in Parkinson’s Disease rats .
Biochemical Pathways
The compound affects the functioning of the antioxidant system, the activity of NADPH-generating enzymes, and chaperones . It also leads to an upsurge in the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 .
Pharmacokinetics
The compound’s impact on bioavailability is suggested by its significant effect on oxidative stress in parkinson’s disease rats .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in oxidative stress, recovery of antioxidant enzyme activities, normalization of chaperone-like activity, and a decrease in apoptosis intensity . These effects result in decreased requirements for chaperone activation and the inhibition of apoptosis processes triggered in Parkinson’s Disease .
Action Environment
The compound’s significant neuroprotective effects in experimental parkinson’s disease suggest that it may be robust to a variety of physiological conditions .
Biochemical Analysis
Biochemical Properties
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with NADPH-generating enzymes and chaperones, influencing their activity . These interactions are crucial as they can affect the overall biochemical pathways and processes within the cell.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the antioxidant system and the level of apoptotic processes in cells . These effects are vital for understanding how this compound can be used in therapeutic applications or biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism is its interaction with the nuclear factor erythroid 2-related factor 2 (Nrf2), which provides defense against oxidative stress by binding to the antioxidant response element (ARE) in the promoters of cytoprotection genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Understanding the threshold effects and the safe dosage range is essential for its application in therapeutic settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it can exert its effects more efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol typically involves the condensation of aniline derivatives with ketones under acidic or basic conditions. One common method involves the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with appropriate reagents to introduce the hydroxyl group at the 6-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different tetrahydroquinoline derivatives.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different tetrahydroquinoline derivatives.
Scientific Research Applications
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the hydroxyl group at the 6-position.
1,2,3,4-Tetrahydroquinoline: Lacks the methyl groups and hydroxyl group.
Quinoline: An aromatic compound without the tetrahydro structure and methyl groups.
Uniqueness
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol is unique due to the presence of both the hydroxyl group and the tetrahydroquinoline structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-6,8,13-14H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUZAQKIFRPZED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403212 | |
Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61855-46-7 | |
Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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